

# The Molecular Architecture of Deoxyadenosine: A Technical Guide

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## Compound of Interest

Compound Name: Deoxyadenosine

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## Abstract

**Deoxyadenosine** is a fundamental constituent of deoxyribonucleic acid (DNA), playing a critical role in the storage and transfer of genetic information. As a purine 2'-deoxyribonucleoside, its precise three-dimensional structure is paramount to the integrity of the DNA double helix and its interactions with various enzymes and therapeutic agents. This technical guide provides a comprehensive examination of the molecular structure of **deoxyadenosine**, including its chemical composition, stereochemistry, and key structural parameters derived from crystallographic studies. Furthermore, it outlines the standard experimental methodologies employed for its structural elucidation and presents a visualization of its central role in a critical metabolic pathway.

## Core Structure and Chemical Identity

**Deoxyadenosine** is a nucleoside composed of two primary moieties: the purine nucleobase, adenine, and a five-carbon sugar, 2'-deoxy-D-ribose.[1] The adenine base is attached to the 1' carbon of the deoxyribose sugar via a  $\beta$ -N9-glycosidic bond.[1] A key feature distinguishing it from its ribonucleoside counterpart, adenosine, is the absence of a hydroxyl group at the 2' position of the sugar ring, which is instead a hydrogen atom.[2] This seemingly minor difference confers greater chemical stability to DNA by making it less susceptible to hydrolysis.

The systematic IUPAC name for **deoxyadenosine** is (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol.[1][3] Its chemical and physical properties are summarized in Table 1.

| Property              | Value   | Citation(s) |
|-----------------------|---|-------------|
| Molecular Formula     | C <sub>10</sub> H <sub>13</sub> N <sub>5</sub> O <sub>3</sub> | [1][4]      |
| Molecular Weight      | 251.24 g/mol  | [1][3][4]   |
| Appearance            | White to off-white crystalline powder                         | [1][3]      |
| Melting Point         | 187–189 °C  | [1][3]      |
| Solubility in Water   | Approx. 25 mg/mL at room temperature                          | [1]         |
| UV Absorption Maximum | 259 nm (in aqueous solution at neutral pH)                    | [1]         |
| CAS Registry Number   | 958-09-8  | [3][4]      |

## Quantitative Structural Data

The precise three-dimensional arrangement of atoms in **deoxyadenosine** has been determined with high resolution using single-crystal X-ray diffraction. The crystallographic data for anhydrous β-2'-**deoxyadenosine** provides the definitive bond lengths and angles that define its molecular geometry. This data is publicly available from the Cambridge Structural Database (CCDC) under deposition code 1124124, based on the work of Sato (1984).[5][6] A summary of key structural parameters is presented in Table 2.

| Parameter Type   | Atoms Involved         | Value (Å or °) |
|------------------|------------------------|----------------|
| Bond Lengths (Å) |                        |                |
| N9 - C1'         | Data from CCDC 1124124 |                |
| C1' - O4'        | Data from CCDC 1124124 |                |
| O4' - C4'        | Data from CCDC 1124124 |                |
| C4' - C3'        | Data from CCDC 1124124 |                |
| C3' - C2'        | Data from CCDC 1124124 |                |
| C2' - C1'        | Data from CCDC 1124124 |                |
| N9 - C8          | Data from CCDC 1124124 |                |
| C8 - N7          | Data from CCDC 1124124 |                |
| N7 - C5          | Data from CCDC 1124124 |                |
| C5 - C6          | Data from CCDC 1124124 |                |
| C6 - N1          | Data from CCDC 1124124 |                |
| N1 - C2          | Data from CCDC 1124124 |                |
| C2 - N3          | Data from CCDC 1124124 |                |
| N3 - C4          | Data from CCDC 1124124 |                |
| C4 - C5          | Data from CCDC 1124124 |                |
| C4 - N9          | Data from CCDC 1124124 |                |
| C6 - N6          | Data from CCDC 1124124 |                |
| Bond Angles (°)  |                        |                |
| C4-N9-C1'        | Data from CCDC 1124124 |                |
| C1'-O4'-C4'      | Data from CCDC 1124124 |                |
| O4'-C4'-C3'      | Data from CCDC 1124124 |                |
| C4'-C3'-C2'      | Data from CCDC 1124124 |                |

|                             |                        |                        |
|-----------------------------|------------------------|------------------------|
| C3'-C2'-C1'                 | Data from CCDC 1124124 |                        |
| C2'-C1'-O4'                 | Data from CCDC 1124124 |                        |
| Torsion Angles (°)          |                        |                        |
| Glycosidic Angle ( $\chi$ ) | O4'-C1'-N9-C4          | Data from CCDC 1124124 |

Note: The precise values for bond lengths and angles are contained within the Crystallographic Information File (CIF) corresponding to CCDC deposition number 1124124 and can be accessed from the Cambridge Structural Database.

## Experimental Protocols for Structural Elucidation

The determination of the structure of **deoxyadenosine** relies on a combination of crystallographic and spectroscopic techniques.

### Single-Crystal X-ray Diffraction

This is the gold standard for determining the three-dimensional structure of molecules at atomic resolution.

Methodology:

- Crystallization: High-purity **deoxyadenosine** is dissolved in a suitable solvent, such as methanol. Single crystals are grown through slow evaporation of the solvent at room temperature over several days.[\[1\]](#)
- Crystal Mounting: A single, defect-free crystal of appropriate size (typically 10-200  $\mu\text{m}$ ) is selected and mounted on a goniometer head, often cryo-cooled to minimize radiation damage during data collection.[\[7\]](#)
- Data Collection: The mounted crystal is placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots of varying intensities.[\[8\]](#) These diffraction intensities are recorded by an area detector.

- **Structure Solution and Refinement:** The diffraction pattern is mathematically processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model of **deoxyadenosine** is then built into this map and refined against the experimental data to yield the final, high-resolution structure.<sup>[8]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in solution, confirming the structure and providing insights into its conformational dynamics.

Methodology:

- **Sample Preparation:** 5-10 mg of **deoxyadenosine** is dissolved in a deuterated solvent (e.g., DMSO- $d_6$  or  $D_2O$ ) and placed in a 5 mm NMR tube.
- **Data Acquisition:** A suite of NMR experiments is performed, including:
  - **1D  $^1H$  and  $^{13}C$  NMR:** To identify the chemical shifts of all hydrogen and carbon atoms.<sup>[2][9]</sup>
  - **2D COSY (Correlation Spectroscopy):** To establish proton-proton spin-spin coupling networks, identifying adjacent protons.<sup>[9]</sup>
  - **2D HSQC (Heteronuclear Single Quantum Coherence):** To correlate each proton with its directly attached carbon atom.<sup>[9]</sup>
  - **2D HMBC (Heteronuclear Multiple Bond Correlation):** To identify longer-range (2-3 bond) correlations between protons and carbons, establishing the overall connectivity of the molecule.<sup>[9]</sup>
  - **2D NOESY (Nuclear Overhauser Effect Spectroscopy):** To identify protons that are close in space, which is crucial for determining the stereochemistry, such as the syn or anti conformation of the glycosidic bond.<sup>[10]</sup>
- **Spectral Assignment:** By integrating the data from all these experiments, each resonance in the  $^1H$  and  $^{13}C$  spectra can be unambiguously assigned to a specific atom in the

**deoxyadenosine** molecule.[9]

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of **deoxyadenosine** and to study its fragmentation patterns, which provides further structural verification.

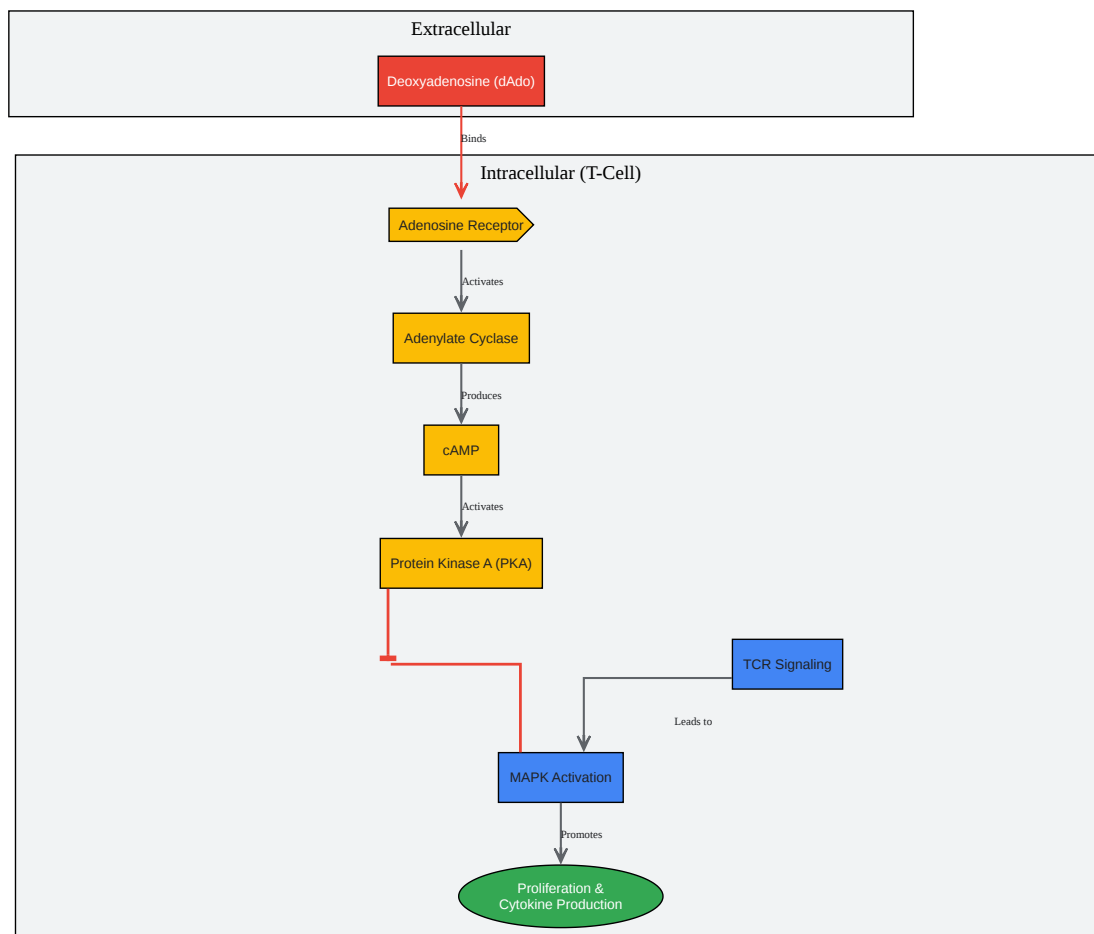
Methodology:

- **Sample Introduction and Ionization:** A dilute solution of **deoxyadenosine** is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of polar molecule.[11]
- **MS1 Analysis:** The mass-to-charge ratio ( $m/z$ ) of the intact molecular ion (e.g.,  $[M+H]^+$ ) is measured with high accuracy to confirm the molecular formula.[4]
- **Tandem Mass Spectrometry (MS/MS):** The molecular ion is isolated and fragmented by collision-induced dissociation (CID).[12] The masses of the resulting fragment ions are then measured. The characteristic fragmentation pattern for **deoxyadenosine** involves the cleavage of the glycosidic bond, resulting in a prominent fragment ion corresponding to the protonated adenine base.[11][13]

## Visualization of Structure and Biological Context

The precise structure of **deoxyadenosine** is fundamental to its biological function. Below are visualizations of its chemical structure and its involvement in a key signaling pathway.

Caption: Chemical structure of **deoxyadenosine**.



Deoxyadenosine-mediated Inhibition of T-Cell Activation in ADA Deficiency

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Caption: **Deoxyadenosine's** role in T-cell inhibition.

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